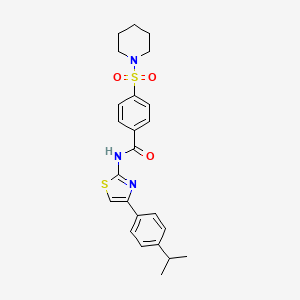![molecular formula C16H13ClN2O5 B2858214 [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 879309-15-6](/img/structure/B2858214.png)
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Mocetinostat and is a potent inhibitor of histone deacetylases (HDACs).
Aplicaciones Científicas De Investigación
Antidyslipidemic Agents
This compound has been utilized in the design and synthesis of novel structural classes of antidyslipidemic agents. These agents are significant for treating dyslipidemia and related complications such as atherosclerosis. The derivatives synthesized from this compound have shown promising activity in lowering low-density lipoprotein (LDL) cholesterol, very low-density lipoprotein (VLDL) cholesterol, and triglycerides while increasing high-density lipoprotein (HDL) cholesterol .
Anti-proliferative Activity
Studies have demonstrated that derivatives of this compound exhibit anti-proliferative effects and can induce apoptosis in leukemia cells, particularly in human promyelocytic leukemia HL-60 cells. This suggests potential applications in developing anti-leukemia therapeutics .
Microwave-Assisted Green Synthesis
The compound is used in microwave-assisted green synthesis methods to create various derivatives. This eco-friendly approach offers a reduction or elimination of solvent use, simplification of work-up procedures, and low energy consumption, which is beneficial for sustainable chemistry practices .
Molecular Docking Studies
In the realm of computational chemistry, this compound’s derivatives have been subjected to molecular docking studies. These studies help in understanding the binding mode of the compounds, showing crucial hydrogen bonds and pi–pi stacking interactions with key amino acid residues at the active site of receptors, which is instrumental in drug design .
Antimicrobial Properties
Furoquinolone derivatives of this compound have been reported to possess antimicrobial properties. This opens up possibilities for its use in developing new antimicrobial agents that could be effective against various bacterial strains .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound’s derivatives make them candidates for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions characterized by inflammation .
Anticancer Properties
The compound has been used to synthesize intermediates that show anticancer properties. These intermediates could be further explored for their efficacy in treating different types of cancer, given their ability to interfere with cancer cell proliferation and survival .
Synthesis of Heterocyclic Scaffolds
The compound is instrumental in the synthesis of heterocyclic scaffolds, which are core structures in many pharmacologically active molecules. This application is crucial in medicinal chemistry for the development of new drugs with diverse therapeutic effects .
Propiedades
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-23-15(21)10-2-5-12(6-3-10)19-14(20)9-24-16(22)11-4-7-13(17)18-8-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBBJAQUQBRNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

